molecular formula C11H14BrN B11791117 7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline

7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11791117
M. Wt: 240.14 g/mol
InChI Key: XTXZOLRVLNTJLW-UHFFFAOYSA-N
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Description

7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of bromine reagents to maintain safety and efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution Products: Amino or thio derivatives of tetrahydroisoquinoline.

    Oxidation Products: Quinoline derivatives.

    Reduction Products: De-brominated tetrahydroisoquinoline.

Mechanism of Action

The mechanism of action of 7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atom and tetrahydroisoquinoline core. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline

InChI

InChI=1S/C11H14BrN/c1-11(2)10-7-9(12)4-3-8(10)5-6-13-11/h3-4,7,13H,5-6H2,1-2H3

InChI Key

XTXZOLRVLNTJLW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)C=CC(=C2)Br)C

Origin of Product

United States

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